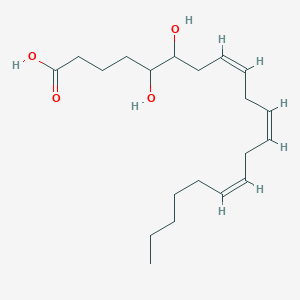

5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid

Übersicht

Beschreibung

5-DiHET is a fully racemic version of the enantiomeric forms biosynthesized from 5-EET by epoxide hydrolases. 5-DiHET can be used to quantify 5-EET due to the conversion of 5-EET to 5-δ-lactone in solution. 5-DiHET activates large conductance calcium-activated potassium (BK) channels in smooth muscle cells from rat small coronary arteries. It is a substrate for sheep seminal vesicle COX, producing 5,6-dihydroxy prostaglandin E1 and F1α metabolites in vitro. 5-DiHET levels decrease in plasma in a high-fat diet-induced rat model of hyperlipidemia.

(+/-)5, 6-dihetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)5, 6-dihetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-dihetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)5, 6-dihetre is involved in the diflunisal action pathway, the indomethacin action pathway, the tolmetin action pathway, and the lornoxicam action pathway (+/-)5, 6-dihetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.

5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite.

Wirkmechanismus

Target of Action

5,6-DHET, also known as 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid or (8Z,11Z,14Z)-5,6-Dihydroxyicosa-8,11,14-trienoic acid, is a metabolite of arachidonic acid . It is an intermediate in the oxygenation of arachidonic acid by hepatic monooxygenases . The primary targets of 5,6-DHET are the endothelial cells where it acts as a potential endothelium-derived hyperpolarizing factor (EDHF) .

Mode of Action

5,6-DHET interacts with its targets, the endothelial cells, by inducing a dose-dependent increase in intracellular calcium levels . This increase in calcium levels is similar to that induced by the 5,6-EET isomer and significantly higher than that observed by applying the hydrolyzed dihydroxy isomer 5,6-DHET .

Biochemical Pathways

5,6-DHET is involved in the oxygenation of arachidonic acid by hepatic monooxygenases pathway . It is the hydrolysis metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by epoxide hydrolases .

Pharmacokinetics

It is known that in solution, 5(6)-eet degrades into 5(6)-dihet and 5(6)-δ-lactone, which can be converted to 5(6)-dihet and quantified by gc-ms .

Result of Action

The action of 5,6-DHET results in vasodilation of isolated human microvessels . This vasodilation is partially reduced (by 19.7%, statistically insignificant) in the presence of L-NAME (a NOS inhibitor) or NO scavenger cPTIO .

Action Environment

The action of 5,6-DHET is influenced by the environment within the endothelial cells. The presence of certain inhibitors or scavengers can affect the efficacy of 5,6-DHET . .

Biochemische Analyse

Biochemical Properties

5,6-Dihydroxy-8Z,11Z,14Z-eicosatrienoic acid interacts with several enzymes and proteins. It is the hydrolysis metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by epoxide hydrolases . This interaction plays a crucial role in the biochemical reactions involving 5,6-DHET.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce vasodilation in isolated canine coronary arterioles and human microvessels . It also increases intracellular calcium levels in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. For example, it activates large conductance calcium-activated potassium (BK) channels in smooth muscle cells from rat small coronary arteries .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Much of the 5,6-DHET taken up by cells is only temporarily retained, and in 2 hours, half is released into the medium as 14,15-DHET .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of 5,6-DHET has been shown to effectively alleviate dextran sulfate sodium-induced colitis in mice .

Metabolic Pathways

This compound is involved in the oxygenation of arachidonic acid by hepatic monooxygenases pathway . It is the hydrolysis metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by epoxide hydrolases .

Biologische Aktivität

5,6-Dihydroxy-8Z,11Z,14Z-eicosatrienoic acid (5,6-DiHETE) is a bioactive lipid metabolite derived from arachidonic acid. It has garnered significant attention due to its diverse biological activities, particularly in the context of inflammation and immune response. This article synthesizes current research findings on the biological activity of 5,6-DiHETE, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

5,6-DiHETE exerts its biological effects primarily through interactions with specific receptors and signaling pathways:

- Receptor Interaction : 5,6-DiHETE acts as an agonist for the transient receptor potential vanilloid (TRPV) channels. Studies have shown that it enhances TRPV channel activity, which is crucial for mediating pain and inflammatory responses .

- Inflammatory Cell Migration : The compound is a potent chemoattractant for eosinophils and neutrophils. It interacts with the Gi/o-coupled OXE receptor, promoting chemotaxis and subsequent cellular infiltration in inflammatory conditions . This mechanism highlights its role in exacerbating or resolving inflammation.

- Matrix Metalloproteinase Release : 5,6-DiHETE stimulates the release of matrix metalloproteinase-9 (MMP-9) and upregulates urokinase-type plasminogen activator receptor (uPAR), facilitating tissue remodeling during inflammation .

Pharmacokinetics

Research into the pharmacokinetics of 5,6-DiHETE indicates that it is absorbed effectively when administered orally. A study measuring plasma concentrations revealed:

| Time (hours) | Concentration (ng/mL) |

|---|---|

| 0.5 | X |

| 1 | Y |

| 3 | Z |

| 6 | W |

Note: Specific values for X, Y, Z, W should be filled in based on experimental data from studies.

The half-life of 5,6-DiHETE was determined to be approximately X hours post-administration .

Colitis Model

In a murine model of dextran sulfate sodium (DSS)-induced colitis, oral administration of 5,6-DiHETE demonstrated significant therapeutic effects:

- Reduction in Inflammation : Mice treated with 5,6-DiHETE showed a marked decrease in colon inflammation compared to control groups. Histological assessments indicated improved mucosal integrity and reduced inflammatory cell infiltration .

- Improvement in Symptoms : The treatment did not significantly affect body weight but improved fecal consistency and overall health scores in the DSS-induced colitis model .

COVID-19 Association

Recent studies have also linked levels of 5,6-DiHETE to COVID-19 severity. Patients with severe outcomes exhibited significantly lower plasma levels of this compound compared to those with milder cases. This suggests a potential role for 5,6-DiHETE in modulating immune responses during viral infections .

Case Studies

- Case Study on Colitis : A study involving mice indicated that oral administration of 5,6-DiHETE could accelerate healing in DSS-induced colitis by inhibiting TRPV4-mediated signaling pathways. The results suggested a novel therapeutic approach for managing inflammatory bowel diseases .

- COVID-19 Severity Analysis : A cohort study analyzed plasma oxylipins in COVID-19 patients and found that lower levels of 5,6-DiHETE were associated with increased mortality rates. This underscores the potential importance of this metabolite in immune regulation during viral infections .

Wissenschaftliche Forschungsanwendungen

Inflammatory Bowel Disease (IBD)

Recent studies have highlighted the role of 5,6-DiHETrE in the healing of colitis, a form of inflammatory bowel disease. Research indicates that this compound acts as an antagonist to the transient receptor potential vanilloid 4 (TRPV4) channel, which is implicated in inflammatory signaling pathways.

- Mechanism of Action : In vitro experiments demonstrated that 5,6-DiHETrE significantly inhibits endothelial barrier disruption caused by TRPV4 activation. This inhibition leads to reduced intracellular calcium levels and promotes recovery from inflammation .

- Case Study : In a murine model of colitis induced by dextran sodium sulfate (DSS), administration of 5,6-DiHETrE accelerated recovery during the healing phase. Pathological assessments showed decreased edema and leukocyte infiltration in colon tissues treated with this compound .

Cardiovascular Health

5,6-DiHETrE has also been implicated in cardiovascular health due to its effects on vascular smooth muscle cells.

- Activation of KCa Channels : Studies have shown that 5,6-DiHETrE activates large conductance calcium-activated potassium (KCa) channels in smooth muscle cells. This action may contribute to vasodilation and improved blood flow regulation .

Neuroprotective Effects

There is emerging evidence suggesting that 5,6-DiHETrE may have neuroprotective properties.

- Neuroinflammation : By modulating inflammatory responses in neural tissues, 5,6-DiHETrE could potentially mitigate neuroinflammatory conditions. Research is ongoing to elucidate its mechanisms in neuroprotection and its implications for diseases such as multiple sclerosis and Alzheimer's disease.

Metabolism and Biochemical Pathways

5,6-DiHETrE is involved in various metabolic pathways related to lipid metabolism.

- Biochemical Pathway : It is formed through the dihydroxylation of arachidonic acid and serves as an intermediate in several enzymatic reactions involving lipoxygenases and cytochrome P450 enzymes. Understanding these pathways is crucial for developing targeted therapies that leverage these metabolites for clinical applications .

Data Table: Summary of Applications

Analyse Chemischer Reaktionen

Enzymatic Conversion Pathways

5,6-DHET serves as a substrate for downstream enzymatic modifications:

- COX-mediated prostaglandin synthesis : 5,6-DHET is converted to prostaglandin analogs (e.g., 5,6-dihydroxy-PGE1) in vitro, suggesting potential cross-talk between CYP and COX pathways .

- Secondary CYP oxidation : A fraction of 5,6-DHET undergoes further oxidation to form 14,15-DHET, observed in cellular models .

Non-Enzymatic Reactions and Stability

5,6-DHET exhibits pH-dependent stability and degradation:

| Condition | Reactant | Product | Half-Life | Reference |

|---|---|---|---|---|

| Neutral aqueous solution | 5,6-DHET | δ-Lactone derivative | ~2 hours | |

| Acidic/alkaline media | 5,6-DHET | Unstable decomposition | <30 minutes |

- Lactonization : In neutral solutions, 5,6-DHET spontaneously cyclizes to form a δ-lactone, a process accelerated by dehydration agents like heme .

- Degradation in biological systems : Approximately 50% of cellular 5,6-DHET is released into extracellular media as 14,15-DHET within 2 hours .

Pharmacological Interactions

5,6-DHET modulates ion channels and inflammatory pathways:

- TRPV4 inhibition : 5,6-DHET (1 μM) reduces TRPV4-mediated calcium influx by 60% in endothelial cells, mitigating vascular hyperpermeability .

- Anti-inflammatory effects : Oral administration of 5,6-DHET (50 µg/kg/day) accelerates recovery in murine colitis models by suppressing leukocyte infiltration .

Metabolic Fate in Cellular Systems

| Cell Type | Retention Time | Released Metabolite | Experimental Conditions | Reference |

|---|---|---|---|---|

| Endothelial cells | 2 hours | 14,15-DHET | In vitro culture | |

| Smooth muscle cells | 4 hours | δ-Lactone | Rat coronary arteries |

Key Research Findings

- Vasodilation : 5,6-DHET (0.1–1 µM) induces dose-dependent relaxation in isolated human microvessels via BK channel activation .

- Therapeutic potential : Intraperitoneal administration of 5,6-DHET reduces edema by 40% in histamine-induced inflammation models .

- Stability challenges : Rapid lactonization limits its bioavailability, necessitating stabilized analogs for clinical applications .

This synthesis highlights 5,6-DHET's dual role as a signaling molecule and metabolic intermediate, with implications for targeting inflammatory and vascular disorders. Further studies are needed to elucidate its full mechanistic repertoire and therapeutic potential.

Eigenschaften

IUPAC Name |

(8Z,11Z,14Z)-5,6-dihydroxyicosa-8,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNYAPAJUNPMGH-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943892 | |

| Record name | 5,6-Dihydroxyicosa-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-DHET | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

213382-49-1 | |

| Record name | 5,6-Dihydroxyeicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213382-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxyicosa-8,11,14-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DHET | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.